Regioisomeric Differentiation: 2-Fluoro vs. 3-Fluoro Substitution on the Benzamide Ring
The 2-fluoro substitution on the benzamide ring of CAS 1797292-31-9 represents a distinct regioisomeric position compared to the closely related 3-fluoro analog (3-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide) [1]. While both compounds share an identical molecular formula and core scaffold, the ortho- versus meta-fluorine placement is expected to differentially influence intramolecular hydrogen bonding, conformational preferences, and target binding interactions. SAR studies on analogous pyridazinylbenzamide series demonstrate that the position of halogen substitution on the benzamide ring is a critical determinant of both potency and selectivity at target proteins [2]. Patent disclosures specifically claim the 2-fluoro compound within generic Markush structures covering monoamine re-uptake inhibitors, indicating that this regioisomer is a distinct chemical entity with potentially unique biological activity compared to its 3-fluoro counterpart [1].
| Evidence Dimension | Benzamide ring fluorine substitution position (regioisomerism) |
|---|---|
| Target Compound Data | 2-fluoro (ortho position) on benzamide ring; CAS 1797292-31-9 |
| Comparator Or Baseline | 3-fluoro (meta position) analog (CAS not independently confirmed for both regioisomers) |
| Quantified Difference | Positional isomerism; no direct head-to-head quantitative bioactivity data is publicly available. Structural differentiation is based on regioisomeric identity. |
| Conditions | Structural comparison based on IUPAC nomenclature and patent disclosures. Quantitative differential bioactivity data is currently unavailable in the public domain. |
Why This Matters
The regioisomeric identity directly determines molecular recognition properties; using the incorrect regioisomer will lead to irreproducible experimental results and invalid SAR conclusions.
- [1] J-GLOBAL. Compound Detail for 2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide and related patent family. Japan Science and Technology Agency. View Source
- [2] Ding, X. et al. (2018). 5-Substituted-N-pyridazinylbenzamides as potent and selective LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(22), 3534-3540. (Class-level SAR on regioisomeric halogen effects in pyridazinylbenzamide series). View Source
